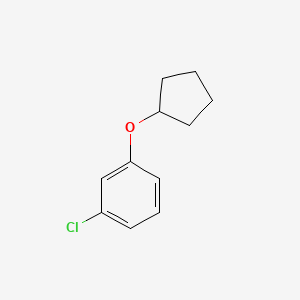![molecular formula C11H8ClF3N2O2 B3042831 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate CAS No. 680213-90-5](/img/structure/B3042831.png)
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate
Übersicht
Beschreibung
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MPC" and is known for its ability to interact with various biological systems, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of MPC is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
MPC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of certain neurotransmitters in the brain. MPC has also been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPC in lab experiments is its ability to interact with various biological systems. This makes it a valuable tool for researchers in a variety of fields. However, there are also limitations to using MPC, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving MPC. One area of interest is the development of new drugs and therapies based on the molecular structure of MPC. Another area of research is the study of the specific proteins and enzymes that MPC interacts with, which could lead to a better understanding of its mechanism of action. Additionally, researchers are interested in exploring the potential applications of MPC in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders.
In conclusion, 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is a valuable tool for scientific research due to its ability to interact with various biological systems. While there are limitations to its use, the potential applications of MPC in the development of new drugs and therapies make it an important area of research for the future.
Wissenschaftliche Forschungsanwendungen
MPC has been widely used in scientific research due to its ability to interact with various biological systems. It has been shown to have potential applications in the study of cancer, inflammation, and neurological disorders. MPC has also been used in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
but-3-yn-2-yl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-3-6(2)19-10(18)17-8-5-16-9(12)4-7(8)11(13,14)15/h1,4-6H,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLUCGIYFCPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



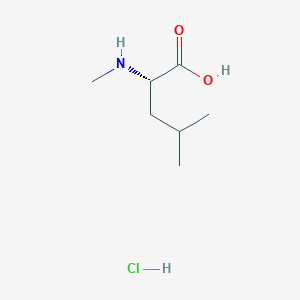
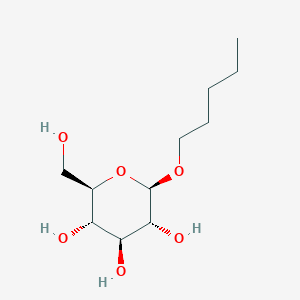
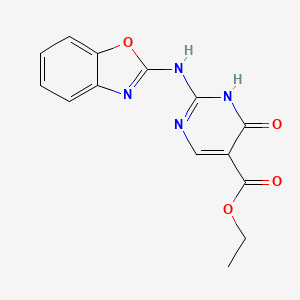
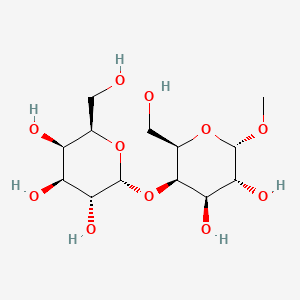
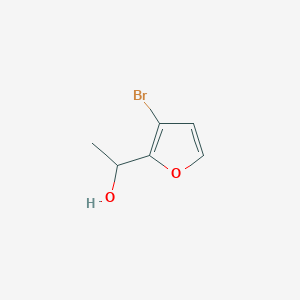
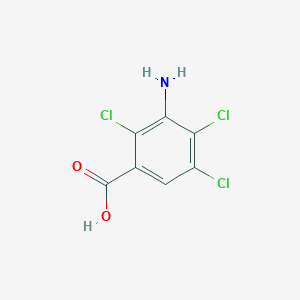
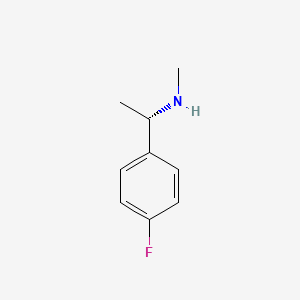
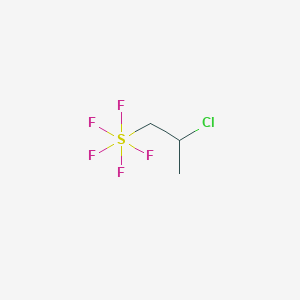
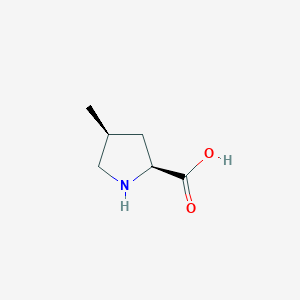
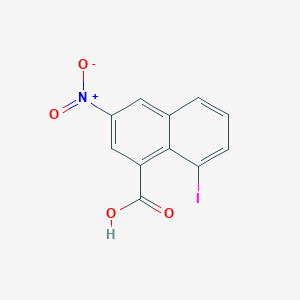
![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)
